REACTION_CXSMILES
|
[C:1]([CH2:3][C:4]1[CH:13]=[CH:12][C:7]([C:8]([O:10]C)=[O:9])=[CH:6][C:5]=1[O:14][CH2:15]C)#[N:2].O.[OH-].[Li+].Cl>CO.C1COCC1.O>[C:1]([CH2:3][C:4]1[CH:13]=[CH:12][C:7]([C:8]([OH:10])=[O:9])=[CH:6][C:5]=1[O:14][CH3:15])#[N:2] |f:1.2.3,5.6.7|
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Name
|
methyl 4-(cyanomethyl)-3-ethoxybenzoate
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Quantity
|
18 g
|
Type
|
reactant
|
Smiles
|
C(#N)CC1=C(C=C(C(=O)OC)C=C1)OCC
|
Name
|
lithium hydroxide monohydrate
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
O.[OH-].[Li+]
|
Name
|
MeOH THF H2O
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CO.C1CCOC1.O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to quench
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with EtOAc (3×200 mL)
|
Type
|
WASH
|
Details
|
the combined organic extracts were washed with brine (100 mL)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)CC1=C(C=C(C(=O)O)C=C1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |